2,6-Bis(2,4-dimethylphenyl)thian-4-one
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Overview
Description
2,6-Bis(2,4-dimethylphenyl)thian-4-one is an organic compound characterized by its unique structure, which includes two 2,4-dimethylphenyl groups attached to a thian-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,4-dimethylphenyl)thian-4-one typically involves the reaction of 2,4-dimethylphenyl derivatives with thian-4-one under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where 2,4-dimethylphenyl groups are introduced to the thian-4-one core using a Lewis acid catalyst such as aluminum chloride . The reaction is carried out at temperatures ranging from 0°C to 110°C, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2,4-dimethylphenyl)thian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thian-4-one core to thian-4-ol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the phenyl rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; reactions may require catalysts and are conducted under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thian-4-ol.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,6-Bis(2,4-dimethylphenyl)thian-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Bis(2,4-dimethylphenyl)thian-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, its oxidation products may interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Known for its antioxidant and antimicrobial potential.
1-(2-(2,4-dimethylphenyl)thio)phenylpiperazine: An experimental drug under development for the treatment of depression and anxiety.
Uniqueness
2,6-Bis(2,4-dimethylphenyl)thian-4-one is unique due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C21H24OS |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,6-bis(2,4-dimethylphenyl)thian-4-one |
InChI |
InChI=1S/C21H24OS/c1-13-5-7-18(15(3)9-13)20-11-17(22)12-21(23-20)19-8-6-14(2)10-16(19)4/h5-10,20-21H,11-12H2,1-4H3 |
InChI Key |
OALSUKRXLRETTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(=O)CC(S2)C3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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